2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate

説明

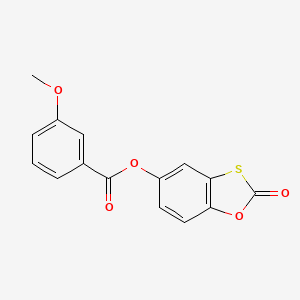

2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate is a heterocyclic compound featuring a benzoxathiolone core (2-oxo-1,3-benzoxathiol) esterified with a 3-methoxybenzoate group.

特性

IUPAC Name |

(2-oxo-1,3-benzoxathiol-5-yl) 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5S/c1-18-10-4-2-3-9(7-10)14(16)19-11-5-6-12-13(8-11)21-15(17)20-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHONIWODAAIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate typically involves the reaction of 2-oxo-2H-1,3-benzoxathiol with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The specific reaction conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high quality of the final product.

化学反応の分析

Types of Reactions

2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form corresponding reduced products.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of various substituted derivatives.

科学的研究の応用

2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

類似化合物との比較

Structural Analogs in the Benzoxathiolone Family

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-chlorobenzoate (D037-0145)

- Structure : Differs in the benzoyl substituent (2-chloro vs. 3-methoxy) and an additional 4-methoxyphenyl group on the benzoxathiolone ring.

- Molecular Formula : C${21}$H${13}$ClO$_5$S (MW: 412.85) .

- Key Properties :

- LogP/logD: 5.642 (high lipophilicity).

- Water solubility (logSw): -5.85 (poor aqueous solubility).

- Polar Surface Area (PSA): 49.645 Ų.

- Applications : Included in screening libraries for anti-parasitic and anti-aging research .

Isopropyl 2-oxo-1,3-benzoxathiol-5-yl carbonate

- Structure : Replaces the benzoate ester with a carbonate group and an isopropyl chain.

- Molecular Formula : C${11}$H${10}$O$_5$S (MW: 254.26) .

2-oxo-2H-1,3-benzoxathiol-5-yl acetate

- Structure : Substitutes the benzoate group with an acetate.

- Molecular Formula : C$9$H$6$O$_4$S (MW: 210.21) .

- Key Properties : Lower molecular weight and logP compared to the target compound, suggesting improved solubility.

Substituent Effects on Benzoate Esters

Methyl 3-Methoxybenzoate (M3MOB)

- Structure : A simple methyl ester of 3-methoxybenzoic acid.

- Key Findings : The 3-methoxy group acts as an electron-donating substituent, stabilizing the aromatic ring and influencing coordination in metal complexes (e.g., lanthanide 3-methoxybenzoates) .

Lanthanide 3-Methoxybenzoate Complexes

- Thermal Behavior : Dehydration occurs at ~100°C, followed by decomposition above 400°C. Carboxylate groups bind in a bidentate mode, as confirmed by IR spectroscopy (ν${\text{asym}}$(COO⁻) at ~1568 cm⁻¹ and ν${\text{sym}}$(COO⁻) at ~1400 cm⁻¹) .

Physicochemical Properties Comparison

*Estimated based on structural analogs.

生物活性

The compound 2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate is a derivative of benzoxathiol, which has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties. We will also explore relevant case studies and research findings.

Chemical Structure and Properties

Chemical Formula : C₁₃H₉O₄S

Molecular Weight : 273.27 g/mol

IUPAC Name : this compound

The structure of the compound features a benzoxathiol core, which is known for its reactivity and biological significance. The presence of the methoxy group enhances its solubility and bioavailability.

Antibacterial Activity

Research indicates that benzoxathiol derivatives exhibit varying degrees of antibacterial activity. In a study focusing on related compounds, it was found that certain derivatives displayed selective activity against Gram-positive bacteria such as Bacillus subtilis while showing limited effects against Gram-negative strains like Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-Oxo-2H-benzoxathiol derivative | Bacillus subtilis | 32 |

| Control (Penicillin) | Bacillus subtilis | 8 |

This suggests that modifications to the benzoxathiol structure can enhance antibacterial efficacy.

Antifungal Activity

The antifungal potential of benzoxathiol derivatives has also been explored. Compounds similar to 2-oxo-2H-benzoxathiol have shown promising results against fungi such as Candida albicans. In one study, compounds were evaluated for their Minimum Inhibitory Concentration (MIC) against various fungal strains, revealing that several derivatives had significant antifungal properties .

| Compound | Target Fungi | MIC (µg/mL) |

|---|---|---|

| Benzoxathiol derivative A | Candida albicans | 64 |

| Benzoxathiol derivative B | Aspergillus niger | 128 |

Anticancer Activity

The anticancer properties of benzoxathiol derivatives are particularly noteworthy. Research has demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells. A structure–activity relationship (SAR) analysis suggested that the presence of specific substituents on the benzoxathiol ring enhances cytotoxicity .

| Cell Line | Compound | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | A | 10 |

| A549 | B | 15 |

| HCT-116 | C | 20 |

Case Studies

- Cytotoxicity Assessment : In a study by Bernard et al., several benzoxathiol derivatives were tested for their cytotoxic effects on MCF-7 and HCT-116 cell lines. The results indicated that modifications at the 5-position significantly increased cytotoxicity .

- Mechanism of Action : Another study explored the mechanism by which these compounds exert their anticancer effects, revealing that they may induce apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。